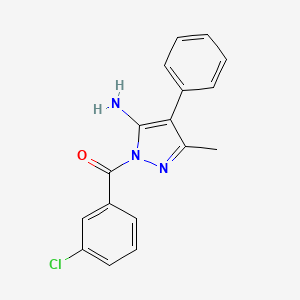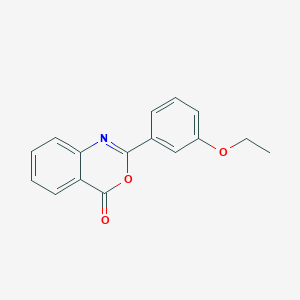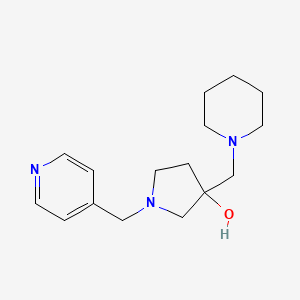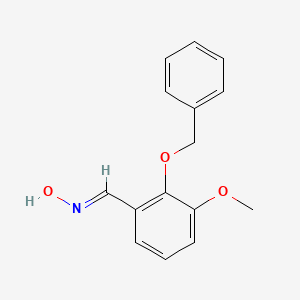
1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring containing two nitrogen atoms. The specific structure of this compound, incorporating both chlorobenzoyl and phenyl groups, suggests it has unique physical and chemical properties valuable for various scientific applications.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves reactions under specific conditions, such as microwave irradiation or reflux in organic solvents. For example, a related compound, synthesized through the reaction of 4-chlorobenzylidene-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine, demonstrates the potential methodologies for synthesizing complex pyrazoles (Zhang et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives often exhibits significant planarity, contributing to their reactivity and potential for forming stable crystals. Single-crystal X-ray diffraction techniques are typically employed to deduce precise molecular geometries, demonstrating the compound's structural characteristics and stability (Khan & White, 2012).
Chemical Reactions and Properties
Pyrazole compounds participate in various chemical reactions, forming complex molecular structures. These reactions can include hydrogen bonding, which plays a crucial role in determining the compound's reactivity and the formation of crystal structures. Notably, modifications at specific positions of the pyrazole ring can lead to different isomeric products, each with unique properties (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. The planarity of the pyrazole core and the presence of substituents affect these properties, which can be determined through various spectroscopic and analytical techniques.
Chemical Properties Analysis
The chemical behavior of pyrazole compounds, including their reactivity with different reagents and under various conditions, reveals their potential utility in chemical synthesis and applications. For example, the reaction of pyrazole derivatives with dichloro-1,2,3-dithiazolium chloride showcases the versatility of these compounds in generating a range of products with potential biological activity (Koyioni et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound 1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis, characterization, and potential applications in various fields. Research has focused on the development of novel pyrazole derivatives through different synthetic routes, offering insights into their structural and chemical properties. For instance, Titi et al. (2020) explored the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial pharmacophore sites. This work provides foundational knowledge on the structural aspects of pyrazole compounds, including 1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, which could be pivotal for their application in drug development and material science (Titi et al., 2020).
Biological Activities
The biological activities of pyrazole derivatives, including antimicrobial and cytotoxic effects, have been a significant area of research. Studies by Sakya and Rast (2003) on the nucleophilic substitution reactions of pyrazole compounds have led to the creation of 5-alkyl amino and thioether pyrazoles, showcasing their potential in high-yield synthesis and the possibility of application in therapeutic agents due to their chemical properties (Sakya & Rast, 2003). Similarly, the research on novel azetidine-2-one derivatives of 1H-benzimidazole revealed promising antibacterial and cytotoxic activities, highlighting the potential of structurally related pyrazole compounds in medicinal chemistry and pharmaceutical applications (Noolvi et al., 2014).
Antimicrobial Properties
The antimicrobial properties of pyrazole derivatives have been extensively explored, with compounds showing significant activity against various bacterial and fungal strains. For example, a study on the synthesis and antimicrobial activity of novel azetidine-2-one derivatives of 1H-benzimidazole demonstrates the potential of pyrazole-based compounds in addressing microbial resistance and developing new antimicrobial agents (Noolvi et al., 2014).
Zukünftige Richtungen
The future directions for research on “1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine” could include further studies on its synthesis, properties, and potential biological activities. Given the interest in pyrazole derivatives for their potential medicinal properties , this compound could be of interest for future research.
Eigenschaften
IUPAC Name |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-11-15(12-6-3-2-4-7-12)16(19)21(20-11)17(22)13-8-5-9-14(18)10-13/h2-10H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZQJPRIYFMRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(3-chlorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)
![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)
![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)
![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)